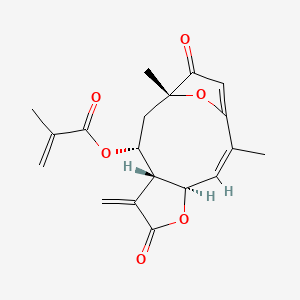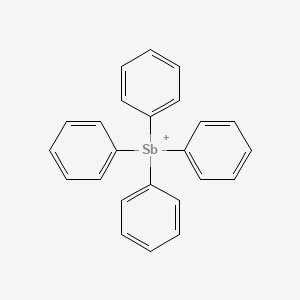
Tetraphenylstibonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylstibonium is a polyatomic cation consisting of four phenyl groups attached to stibonium. It derives from a hydride of a stibonium.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Novel Antimony Complexes : Tetraphenylstibonium salts were used to synthesize novel antimony complexes with cyclic and linear structures, contributing to the understanding of molecular architectures in coordination chemistry (Sharutin et al., 2004).
Mixed-Ligand Complex Synthesis : Tetraphenylstibonium salts played a crucial role in the synthesis of mixed-ligand complexes, expanding the scope of inorganic synthesis and crystallography (Sharutin et al., 2004).
Catalysis and Organic Synthesis
Palladium-Catalyzed Reactions : In organic synthesis, tetraphenylstibonium compounds have been utilized in palladium-catalyzed reactions, showcasing their importance in facilitating complex chemical transformations (Kamiya et al., 2006).
Cycloaddition Reactions : These compounds have also been instrumental in cycloaddition reactions, which are pivotal in the synthesis of various organic compounds and intermediates (Fujiwara et al., 2009).
Biomedical Applications
- Antimicrobial and Antitumor Activities : Tetraphenylstibonium(V) carboxylates were investigated for their in vitro antimicrobial and antitumor activities, highlighting the potential biomedical applications of these compounds (Singhal et al., 2008).
Sensing and Detection
- Fluoride Ion Sensing in Water : Tetraarylstibonium cations have been synthesized and used as sensors for detecting fluoride ions in water, demonstrating their utility in environmental monitoring and analytical chemistry (Hirai et al., 2016).
Eigenschaften
CAS-Nummer |
15912-81-9 |
|---|---|
Molekularformel |
C24H20Sb+ |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
tetraphenylstibanium |
InChI |
InChI=1S/4C6H5.Sb/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+1 |
InChI-Schlüssel |
SZOUUWBVOLRGQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



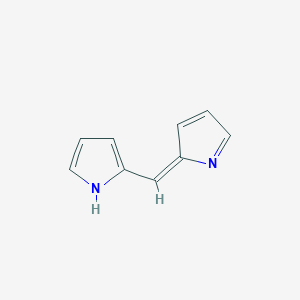
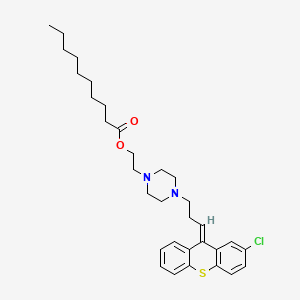
![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
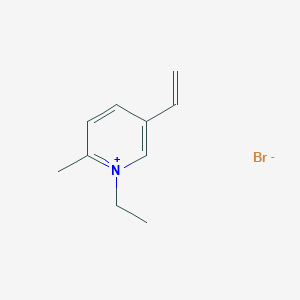

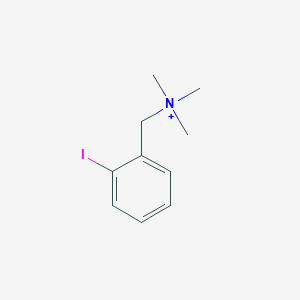
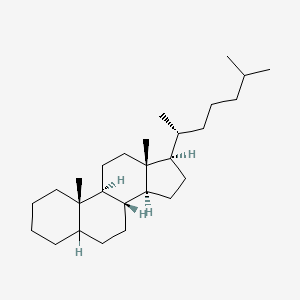
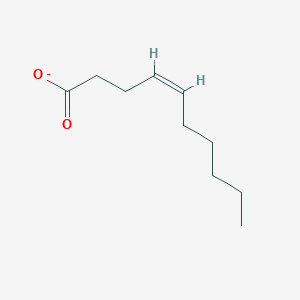
![[18F]Fdpn](/img/structure/B1235566.png)
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
![(1R,9R,10S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one](/img/structure/B1235570.png)
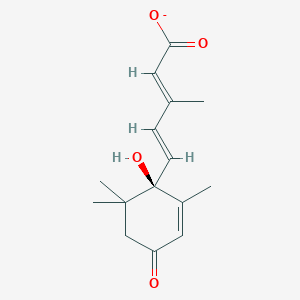
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)
